molecular formula C19H39O9P B611233 t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester CAS No. 1623791-77-4

t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester

Cat. No.: B611233
CAS No.: 1623791-77-4
M. Wt: 442.49
InChI Key: NFPXAIMWNSOSKO-UHFFFAOYSA-N
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Description

t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester is a chemical compound that contains a t-butoxycarbonyl (t-Boc) protecting group and a phosphonic acid ethyl ester moiety. The compound is characterized by its hydrophilic polyethylene glycol (PEG) spacer, which increases its solubility in aqueous media. This compound is primarily used in research settings and is available in reagent grade .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the t-butoxycarbonyl (t-Boc) group.

    PEGylation: The protected amino group is then reacted with a PEG4 linker to introduce the polyethylene glycol spacer.

    Phosphonation: The PEGylated intermediate is further reacted with a phosphonic acid derivative to introduce the phosphonic acid ethyl ester moiety.

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. The t-butyl group is removed under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester undergoes several types of chemical reactions, including:

    Deprotection: The t-butyl group can be removed under acidic conditions.

    Substitution: The phosphonic acid ethyl ester moiety can participate in substitution reactions.

Common Reagents and Conditions

    Acidic Conditions: Used for the removal of the t-butyl protecting group.

    Organic Solvents: Commonly used in the synthesis and purification processes.

Major Products Formed

Scientific Research Applications

t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester involves its role as a linker or spacer in various chemical and biological processes. The t-Boc group protects the amino group during synthesis, and its removal under acidic conditions allows for further reactions. The PEG spacer enhances solubility and stability, while the phosphonic acid ethyl ester moiety can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    t-Butyloxycarbonyl-PEG4-phosphonic acid: Similar structure but lacks the ethyl ester moiety.

    Methoxy-PEG4-phosphonic acid ethyl ester: Similar structure but with a methoxy group instead of the t-Boc group.

Uniqueness

t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester is unique due to the combination of the t-Boc protecting group, PEG spacer, and phosphonic acid ethyl ester moiety. This combination provides enhanced solubility, stability, and versatility in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39O9P/c1-6-26-29(21,27-7-2)17-16-25-15-14-24-13-12-23-11-10-22-9-8-18(20)28-19(3,4)5/h6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPXAIMWNSOSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116850
Record name 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623791-77-4
Record name 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623791-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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